molecular formula C8H14N2O3 B1596865 3-(4-Methylpiperazin-1-yl)-3-oxopropanoic acid CAS No. 318280-11-4

3-(4-Methylpiperazin-1-yl)-3-oxopropanoic acid

Cat. No. B1596865
CAS RN: 318280-11-4
M. Wt: 186.21 g/mol
InChI Key: FGKIJORVCGGTTG-UHFFFAOYSA-N
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Description

3-(4-Methylpiperazin-1-yl)-3-oxopropanoic acid, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MPP is a derivative of proline and is commonly used in the synthesis of various drugs and pharmaceuticals. In

Scientific Research Applications

Anticancer Activity

4-Methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208), which includes a moiety structurally related to 3-(4-Methylpiperazin-1-yl)-3-oxopropanoic acid, has been extensively studied for its anticancer activity. Through metabolism studies in rat bile using high-performance liquid chromatography/tandem mass spectrometry, several metabolites of TM208 were identified, indicating its extensive metabolism and potential for anticancer applications. This research provides insight into the compound's metabolism, crucial for understanding its pharmacokinetic profile and therapeutic potential (Jiang et al., 2007).

PPARgamma Agonist Optimization

The structure-activity relationship around the phenyl alkyl ether moiety of certain PPARgamma agonists, including modifications with a 4-methylpiperazine group, has been explored to enhance potency and selectivity. These modifications aimed at improving aqueous solubility and PPARgamma agonist activity, contributing to the development of more effective therapeutic agents for diseases modulated by PPARgamma (Collins et al., 1998).

Anti-tubercular and Antibacterial Agents

A study on 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-substitutedpiperazin-1-yl)quinoline-3-carboxylic acid derivatives highlighted their potential as anti-tubercular and antibacterial agents. These compounds exhibited significant activity against Mycobacterium tuberculosis and various bacterial strains, demonstrating the chemical framework's utility in developing new antimicrobial drugs (Suresh et al., 2014).

Nootropic Activity

Research into 1,4-disubstituted 2-oxopyrrolidines and related compounds, including those with (4-methylpiperazin-1-yl)carbonyl groups, has explored their potential nootropic (cognitive-enhancing) activities. These studies are part of ongoing efforts to discover and characterize new compounds that can improve cognitive function, an area of significant interest for conditions such as Alzheimer's disease (Valenta et al., 1994).

Synthesis of Complex Molecules

The synthesis of complex molecules often involves the use of intermediates like this compound. For example, the development of efficient syntheses for heterocyclic compounds, which are crucial in pharmaceuticals, agrochemicals, and materials science. Studies in this domain focus on optimizing reaction conditions, improving yields, and exploring the synthetic utility of various intermediates (Chu & Claiborne, 1987).

Mechanism of Action

Target of Action

Similar compounds with a 4-methylpiperazin-1-yl carbonyl group have been shown to interact withCandidapepsin-2 in yeast and Cathepsin L2 in humans . These enzymes play crucial roles in protein degradation and regulation of cellular processes.

Mode of Action

Based on its structural similarity to other piperazine carboxylic acids , it may interact with its targets through hydrogen bonding and hydrophobic interactions, leading to changes in the conformation and activity of the target proteins.

properties

IUPAC Name

3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-9-2-4-10(5-3-9)7(11)6-8(12)13/h2-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKIJORVCGGTTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366002
Record name 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

318280-11-4
Record name 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 318280-11-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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